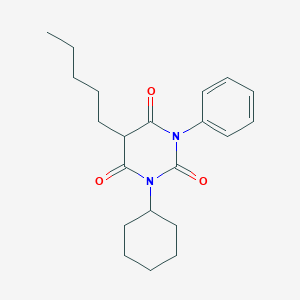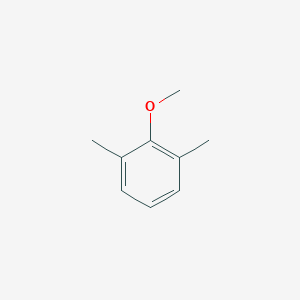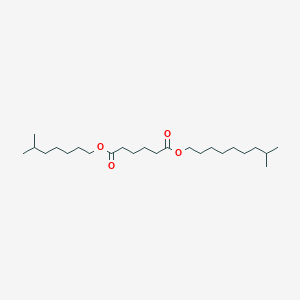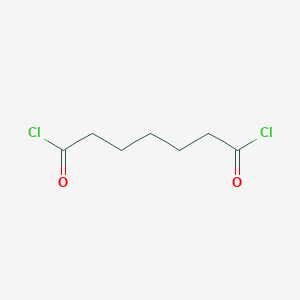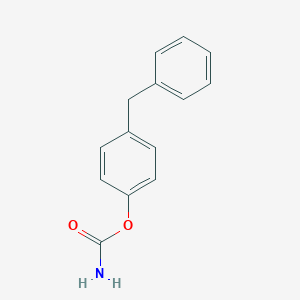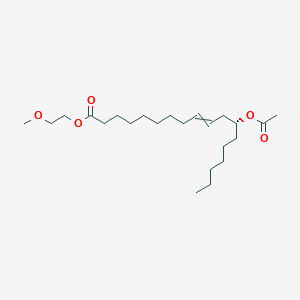
2-Methoxyethyl acetyl ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl acetyl ricinoleate is a chemical compound that is derived from ricinoleic acid, which is a fatty acid found in castor oil. It is a colorless liquid with a molecular weight of 348.49 g/mol and a boiling point of 272 °C. This compound has gained attention in the scientific community due to its potential use in various fields such as cosmetics, pharmaceuticals, and agriculture.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl acetyl ricinoleate is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties. It has also been found to improve skin hydration and reduce transepidermal water loss. In hair care products, it has been found to improve hair strength and reduce hair breakage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxyethyl acetyl ricinoleate in lab experiments is its low toxicity and high biocompatibility. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 2-Methoxyethyl acetyl ricinoleate. One area of research could be the development of novel drug delivery systems using this compound. Another area of research could be the study of its effects on different cellular signaling pathways to better understand its mechanism of action. Additionally, further studies could be conducted to assess its potential use as a plant growth regulator and biopesticide.
Synthesemethoden
The synthesis of 2-Methoxyethyl acetyl ricinoleate can be achieved through the reaction of ricinoleic acid with acetic anhydride and methoxyethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the acetyl ester of ricinoleic acid, which is then further reacted with methoxyethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl acetyl ricinoleate has been extensively studied for its potential use in various fields. In the pharmaceutical industry, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and mucous membranes.
In the cosmetic industry, it has been found to have moisturizing and emollient properties, making it a popular ingredient in skincare products. It has also been studied for its potential use in hair care products due to its ability to improve hair strength and reduce hair breakage.
In the agricultural industry, it has been studied for its potential use as a plant growth regulator and as a biopesticide due to its ability to inhibit the growth of certain plant pathogens.
Eigenschaften
CAS-Nummer |
140-05-6 |
|---|---|
Molekularformel |
C23H42O5 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1 |
InChI-Schlüssel |
BJJRVZBBFAXWGR-JOCHJYFZSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
Andere CAS-Nummern |
140-05-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)

